molecular formula C13H13N3O3 B1218222 methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate

methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate

Cat. No.: B1218222
M. Wt: 259.26 g/mol
InChI Key: QFZYKCOJMOPUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines a pyrazole ring with a benzoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate typically involves the condensation of 4-methyl-1-pyrazole with a suitable benzoic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, hydrolysis, and cyclization, followed by purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For example, it can inhibit vesicular traffic from the endoplasmic reticulum to the Golgi apparatus by inducing tubulation and collapsing the Golgi membrane . This action is mediated through its binding to specific proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Anthranilic acid, N-methyl-, methyl ester
  • Methyl methylanthranilate
  • Methyl o-(methylamino)benzoate
  • Methyl N-methyl-o-anthranilate
  • Dimethyl anthranilate

Uniqueness

methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate is unique due to its specific combination of a pyrazole ring and a benzoic acid ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-[(4-methylpyrazole-1-carbonyl)amino]benzoate

InChI

InChI=1S/C13H13N3O3/c1-9-7-14-16(8-9)13(18)15-11-6-4-3-5-10(11)12(17)19-2/h3-8H,1-2H3,(H,15,18)

InChI Key

QFZYKCOJMOPUGB-UHFFFAOYSA-N

SMILES

CC1=CN(N=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC1=CN(N=C1)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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